molecular formula C14H10N2O3S B567993 1-(Phenylsulfonyl)-6-azaindole-2-carbaldehyde CAS No. 1227266-97-8

1-(Phenylsulfonyl)-6-azaindole-2-carbaldehyde

Cat. No.: B567993
CAS No.: 1227266-97-8
M. Wt: 286.305
InChI Key: XKYRSAZUAZNYJD-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-6-azaindole-2-carbaldehyde is a heterocyclic compound that features an indole ring system substituted with a phenylsulfonyl group and a formyl group

Preparation Methods

The synthesis of 1-(Phenylsulfonyl)-6-azaindole-2-carbaldehyde typically involves multi-step procedures. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Bartoli indole synthesis, which involves the reaction of nitroarenes with vinyl Grignard reagents.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions, often using phenylsulfonyl chloride in the presence of a base.

    Formylation: The formyl group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent like DMF and POCl3.

Chemical Reactions Analysis

1-(Phenylsulfonyl)-6-azaindole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position, due to its electron-rich nature. Common reagents include halogens and alkylating agents.

Major products formed from these reactions include carboxylic acids, alcohols, and various substituted indoles.

Scientific Research Applications

1-(Phenylsulfonyl)-6-azaindole-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including kinase inhibitors and other pharmaceuticals.

    Medicine: The compound’s derivatives have potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-6-azaindole-2-carbaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, its derivatives may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

1-(Phenylsulfonyl)-6-azaindole-2-carbaldehyde can be compared with other similar compounds, such as:

    1-(Phenylsulfonyl)indole: Lacks the aza group and formyl group, making it less versatile in certain synthetic applications.

    6-Azaindole-2-carbaldehyde: Lacks the phenylsulfonyl group, which can affect its reactivity and biological activity.

    1-(Phenylsulfonyl)-3-indolecarbaldehyde: Similar structure but with the formyl group at the 3-position, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

1-(benzenesulfonyl)pyrrolo[2,3-c]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c17-10-12-8-11-6-7-15-9-14(11)16(12)20(18,19)13-4-2-1-3-5-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYRSAZUAZNYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C=NC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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